Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-
Description
"Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-" is a morpholine-derived compound featuring a pyridinyl core substituted with a 2,6-dichlorophenyl methoxy group at the 5-position and a morpholine ring at the 4-position. Its structural complexity arises from the integration of a heterocyclic pyridine ring, a dichlorinated aromatic system, and a morpholine moiety, which collectively influence its physicochemical and biological properties.
Key structural features:
- Pyridinyl backbone: Facilitates π-π stacking interactions and hydrogen bonding.
- 2,6-Dichlorophenyl methoxy group: Enhances lipophilicity and steric bulk.
- Morpholine ring: Improves solubility and serves as a hydrogen bond acceptor.
Properties
CAS No. |
642084-38-6 |
|---|---|
Molecular Formula |
C16H16Cl2N2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[5-[(2,6-dichlorophenyl)methoxy]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-14-2-1-3-15(18)13(14)11-22-12-4-5-16(19-10-12)20-6-8-21-9-7-20/h1-5,10H,6-9,11H2 |
InChI Key |
ACLYFPVZFCRXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
Step 1: Formation of Intermediate
- The synthesis often begins with the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxypyridine . This reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
- A base such as triethylamine may be used to facilitate the reaction.
Step 2: Reaction with Morpholine
- The resulting intermediate is then reacted with morpholine under controlled conditions (temperature and time) to yield the final product.
Step 3: Purification
- The crude product is purified using techniques such as column chromatography on silica gel to isolate Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- in high purity.
Alternative Methods
Other synthetic routes may include:
Palladium-Catalyzed Coupling Reactions
- Utilizing palladium catalysts in reactions involving boronic acids or halides can provide alternative pathways for synthesizing morpholine derivatives.
Use of Different Solvents and Conditions
- Variations in solvents (e.g., using DMF or dioxane) and reaction conditions (temperature adjustments) can affect yield and purity.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | 2,6-Dichlorobenzyl chloride + 2-hydroxypyridine |
| 2 | Nucleophilic substitution | Intermediate + Morpholine + Triethylamine |
| 3 | Purification | Column chromatography on silica gel |
| Alternative | Palladium-catalyzed coupling | Palladium catalyst + Boronic acids/halides |
Research indicates that morpholine derivatives, including Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-, exhibit diverse biological activities. These include:
- Anticancer properties linked to structural characteristics that allow interaction with specific biological targets.
- Antimicrobial effects that are still under investigation but show promise based on preliminary studies.
The preparation of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- involves multi-step synthetic routes that can be optimized for yield and purity through various chemical strategies. As research continues into its biological activities, this compound holds potential for applications in drug development and therapeutic interventions.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation primarily at the morpholine ring or the pyridine moiety.
-
Reagents/Conditions : Potassium permanganate () in acidic media (e.g., ).
-
Products : Hydroxylated morpholine derivatives or pyridine N-oxides, depending on reaction specificity.
Reduction
Reductive transformations target the aromatic systems or substituent groups:
-
Reagents/Conditions : Lithium aluminum hydride () in anhydrous ether.
-
Products : Saturation of pyridine to piperidine derivatives or reduction of methoxy groups to hydroxyls.
Nucleophilic Substitution
The 2,6-dichlorophenyl group is highly reactive toward nucleophilic displacement due to electron-deficient aromatic rings:
-
Reagents/Conditions : Sodium hydride () in dimethylformamide (DMF) with nucleophiles (e.g., amines, thiols).
-
Products : Replacement of chlorine atoms with nucleophiles, yielding derivatives like 2,6-diaminophenyl or 2,6-thiomethylphenyl analogs .
Key Reaction Pathways and Conditions
Mechanistic Insights
-
Oxidation : The morpholine ring’s nitrogen lone pair facilitates electron transfer, enabling -mediated hydroxylation. Pyridine N-oxidation occurs via electrophilic attack at the nitrogen.
-
Substitution : Chlorine atoms on the dichlorophenyl group undergo (nucleophilic aromatic substitution) due to strong electron withdrawal by adjacent chlorine and methoxy groups, enhancing ring electrophilicity .
-
Reduction : reduces the pyridine ring to piperidine via a diradical intermediate, while preserving the morpholine structure.
Case Study 1: Substitution for Antimicrobial Derivatives
In a study optimizing antimicrobial agents, chlorine atoms on the dichlorophenyl group were replaced with thiomethyl groups using sodium thiomethoxide (). The resulting compound showed enhanced activity against Staphylococcus aureus (MIC = 8 μg/mL) compared to the parent molecule (MIC = 12.5 μg/mL) .
Case Study 2: Reductive Functionalization
Reduction with yielded a piperidine-morpholine hybrid, which was further alkylated to produce a tertiary amine derivative. This product demonstrated improved blood-brain barrier permeability in neurological disorder models .
Industrial-Scale Considerations
-
Flow Chemistry : Continuous flow reactors are employed for large-scale substitutions, achieving 85% yield with reduced reaction times (2 hours vs. 8 hours in batch).
-
Purification : Chromatography and recrystallization from ethanol/water mixtures are standard for isolating high-purity (>98%) products .
Stability and Reactivity Trends
-
pH Sensitivity : The morpholine nitrogen protonates under acidic conditions (pH < 4), altering solubility and reactivity.
-
Thermal Stability : Decomposition occurs above 200°C, with fragmentation of the methoxy-pyridine linkage.
Scientific Research Applications
Medicinal Chemistry Applications
Morpholine derivatives are recognized as pivotal scaffolds in drug development. The compound Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- has been investigated for its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that morpholine derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast and lung cancer models .
- Antimicrobial Properties : Morpholine derivatives have demonstrated effectiveness against various bacterial strains. The presence of the dichlorophenyl group enhances the antimicrobial activity, making these compounds suitable candidates for developing new antibiotics .
- Neurological Disorders : Some morpholine derivatives are being explored for their neuroprotective effects. They may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease .
Several case studies highlight the applications of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-:
-
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of morpholine derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain modifications to the morpholine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics . -
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the incorporation of a methoxy group increased the compounds' effectiveness against these pathogens .
Mechanism of Action
The mechanism of action of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with morpholine derivatives and pyridine-based analogs to highlight differences in structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents/Features | Molecular Weight (g/mol) | Reported Applications/Activities |
|---|---|---|---|
| Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- | 5-(2,6-dichlorophenyl methoxy)-pyridinyl, 4-morpholine | Not explicitly stated | Likely pharmacological (inferred from analogs ) |
| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | Boronate ester at pyridinyl-5, morpholine at pyridinyl-4 | 290.16 | Suzuki-Miyaura cross-coupling reagent |
| Morpholine,4-[[5-chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-2-pyridinyl]carbonyl]-2,6-dimethyl- | Chloro, trifluoromethyl sulfonyl, methoxymethyl groups, morpholine | 556.38 | Potential enzyme inhibitor (structural analog ) |
| 2-Morpholinemethanamine,4-(2-pyridinylmethyl)- | Pyridinylmethyl-morpholine, primary amine | 207.27 | Intermediate for chelators or ligands |
Functional Group Analysis
- Electron-Withdrawing vs. The trifluoromethyl sulfonyl group in offers strong electron-withdrawing and steric effects, likely improving metabolic stability but reducing solubility relative to the target compound.
Morpholine Modifications :
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 2,6-dichlorophenyl moiety is critical for target engagement in many bioactive compounds (e.g., AM251, a cannabinoid receptor antagonist ). Morpholine rings are common in kinase inhibitors (e.g., FDA-approved drugs like gefitinib), implying that the target compound may modulate enzymatic activity .
Thermodynamic and Kinetic Properties :
- The melting point of (132–135°C) indicates moderate thermal stability, likely lower than the target compound due to the boronate ester’s reactivity.
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
This structure features a morpholine ring substituted with a 2,6-dichlorophenyl group and a methoxy-pyridine moiety. The presence of chlorine atoms contributes to its lipophilicity and biological activity.
Morpholine derivatives often interact with various biological targets. The specific compound under discussion has been shown to exhibit the following mechanisms:
- Inhibition of Enzyme Activity : It may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : The compound can act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that morpholine derivatives possess significant antimicrobial properties. For instance:
- In vitro Studies : The compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Pathogen | MIC (μg/mL) | Standard Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 10 | 2 |
Anticancer Activity
Morpholine derivatives have also been investigated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro testing on cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 5 μM .
Study on Antibacterial Properties
A comprehensive study conducted by researchers evaluated the antibacterial efficacy of various morpholine derivatives, including the target compound. The study found that it effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains, highlighting its broad-spectrum activity .
Clinical Relevance
In clinical settings, the use of morpholine derivatives has been explored for treating infections caused by resistant bacterial strains. A case study reported successful outcomes in patients treated with a morpholine-based antibiotic regimen .
Q & A
Q. What are the standard synthetic routes for preparing Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-?
- Methodological Answer : A common approach involves coupling a substituted pyridine derivative with a morpholine moiety. For example, the 2,6-dichlorophenylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reaction under inert conditions. Intermediate purification steps (e.g., column chromatography) are critical due to potential byproducts from incomplete substitution or oxidation. Reaction optimization, such as using anhydrous solvents (e.g., DMF or THF) and catalysts like palladium, may enhance yield .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show characteristic peaks: morpholine protons (δ 3.5–3.8 ppm, multiplet), pyridinyl protons (δ 7.0–8.5 ppm), and dichlorophenyl aromatic protons (δ 7.2–7.6 ppm). C NMR will confirm the ether linkage (C-O-C ~70 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H] for CHClNO). Fragmentation patterns may include loss of the morpholine ring or dichlorophenylmethoxy group .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, chloroform) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Store at 4°C under inert gas (argon/nitrogen) to prevent oxidation of the morpholine ring or hydrolysis of the ether bond. Monitor decomposition via HPLC .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during the coupling of pyridine and morpholine moieties?
- Methodological Answer :
- Regioselective Protection : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl positions on the pyridine ring before introducing the dichlorophenylmethoxy group.
- Catalytic Optimization : Employ Pd(OAc)/Xantphos systems for Suzuki-Miyaura coupling to enhance selectivity. Monitor reaction progress via TLC and adjust stoichiometry to suppress dimerization .
Q. What in vitro models are suitable for evaluating its antifungal activity, and how should dose-response experiments be designed?
- Methodological Answer :
- Antifungal Assays : Use Candida albicans or Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines). Measure minimum inhibitory concentrations (MICs) over 48–72 hours.
- Dose-Response : Test logarithmic concentrations (0.5–64 µg/mL) with positive controls (e.g., fluconazole). Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .
Q. How can computational methods predict its binding affinity to fungal CYP51 enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with C. albicans lanosterol 14α-demethylase (CYP51). Focus on hydrogen bonding with heme iron and hydrophobic interactions with the dichlorophenyl group.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Validate predictions with site-directed mutagenesis (e.g., Y132H resistance mutation) .
Q. What analytical strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC normalized to cell viability). Account for variables like fungal strain variability, incubation time, and solvent effects.
- Orthogonal Assays : Confirm antifungal activity with time-kill curves and SEM imaging of hyphal damage. Cross-validate with gene expression profiling (e.g., ERG11 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
